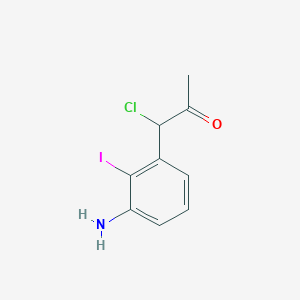

1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one

CAS No.:

Cat. No.: VC18850132

Molecular Formula: C9H9ClINO

Molecular Weight: 309.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClINO |

|---|---|

| Molecular Weight | 309.53 g/mol |

| IUPAC Name | 1-(3-amino-2-iodophenyl)-1-chloropropan-2-one |

| Standard InChI | InChI=1S/C9H9ClINO/c1-5(13)8(10)6-3-2-4-7(12)9(6)11/h2-4,8H,12H2,1H3 |

| Standard InChI Key | WCFYZSKQHZBTLO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)N)I)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one belongs to the class of aryl chloroketones, featuring a propan-2-one backbone substituted with chlorine at the α-carbon and a 3-amino-2-iodophenyl group at the β-position. The iodine atom occupies the ortho position relative to the amino group on the aromatic ring, creating steric and electronic effects that influence both reactivity and intermolecular interactions. The compound’s IUPAC name, 1-(3-amino-2-iodophenyl)-1-chloropropan-2-one, reflects this substitution pattern unambiguously.

Table 1: Physicochemical Properties of 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 309.53 g/mol | |

| IUPAC Name | 1-(3-amino-2-iodophenyl)-1-chloropropan-2-one | |

| SMILES Notation | CC(=O)C(C1=C(C(=CC=C1)N)I)Cl | |

| InChI Key | WCFYZSKQHZBTLO-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one typically involves sequential functionalization of a phenylpropanone precursor. A representative route includes:

-

Iodination: Electrophilic iodination of 3-aminophenylpropan-2-one using iodine monochloride () in acetic acid at 40–50°C to introduce the ortho-iodo group.

-

Chlorination: Treatment with thionyl chloride () under anhydrous conditions to substitute the hydroxyl group with chlorine, yielding the final product.

Table 2: Optimization Parameters for Key Synthetic Steps

| Step | Reagents/Conditions | Yield Improvement Strategies |

|---|---|---|

| Iodination | , AcOH, 45°C, 12 h | Use of Lewis acids (e.g., ZnCl) to enhance regioselectivity |

| Chlorination | , DMF (cat.), reflux | Slow reagent addition to minimize dihalogenation |

Industrial-Scale Production Challenges

Scalability remains limited by:

-

Iodine Availability: High cost and low abundance of iodine complicate large-scale synthesis.

-

Byproduct Formation: Competing reactions at the amino group necessitate protective strategies (e.g., acetylation).

-

Purification: Chromatographic separation is often required due to structural analogs formed during iodination .

Reactivity and Functional Group Transformations

Nucleophilic Substitution at the Chloroketone

The α-chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) to form derivatives. For example:

This reactivity enables diversification for structure-activity relationship (SAR) studies.

Electrophilic Aromatic Substitution

The electron-rich amino group directs electrophiles (e.g., nitronium ions) to the para position, though iodine’s steric bulk may hinder reactivity.

Reductive Transformations

Catalytic hydrogenation (, Pd/C) reduces the ketone to a secondary alcohol while preserving the iodine and amino groups.

| Compound | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (GI, µM) |

|---|---|---|

| 1-(3-Amino-2-iodophenyl)-1-chloropropan-2-one | 12.5–25 | 10 |

| 1-(2-Amino-3-iodophenyl)-1-chloropropan-2-one | 25–50 | 15 |

| 2-Amino-5-chloroacetophenone | >100 | >100 |

Future Research Directions

-

Synthetic Methodology: Develop catalytic asymmetric routes to access enantiomerically pure derivatives.

-

Target Identification: Use chemoproteomics to map cellular interaction partners.

-

Formulation Science: Explore nanoencapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume